3-{[(Tert-butoxy)carbonyl](hexyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure features a propanoic acid backbone with a hexyl alkyl chain and a Boc group attached to the central carbon’s amino moiety. The Boc group serves as a temporary protective group for amines, enabling controlled reactivity in synthetic workflows, particularly in peptide synthesis and drug development. The hexyl substituent introduces significant hydrophobicity, influencing solubility and interaction with biological targets .
Molecular Formula: C₁₄H₂₇NO₄ (calculated) Molecular Weight: ~273.37 g/mol (estimated from analogous compounds) .
Properties
IUPAC Name |
3-[hexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-6-7-8-10-15(11-9-12(16)17)13(18)19-14(2,3)4/h5-11H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNHOTITPQFNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for deprotection.
Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide synthesis.
Major Products Formed
Deprotection: The major product formed is the free amine, which can then be further functionalized.
Substitution: The major products are typically amides or peptides, depending on the specific reactants used.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection and deprotection of amino groups. The BOC group stabilizes the amino group under basic conditions, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
Structural Variations
The compound’s structural analogs differ primarily in the substituent attached to the Boc-protected amino group. Key examples include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Hexyl | C₁₄H₂₇NO₄ | 273.37 (calc.) | |
| 3-[(tert-Butoxycarbonyl)amino]-3-(3-furyl)propanoic acid | 3-Furyl (aromatic) | C₁₂H₁₅NO₅ | 253.25 | |
| (3R)-3-Boc-amino-3-cyclohexylpropanoic acid | Cyclohexyl (alicyclic) | C₁₄H₂₅NO₄ | 271.36 | |
| (3S)-3-Boc-amino-3-(3-nitrophenyl)propanoic acid | 3-Nitrophenyl (aromatic, electron-withdrawing) | C₁₄H₁₈N₂O₆ | 310.30 | |
| 3-((Boc)amino)-2-methylpropanoic acid | 2-Methyl (branched alkyl) | C₉H₁₇NO₄ | 203.24 |
Key Observations :
- Hexyl vs. Cyclohexyl : The hexyl chain (linear, C₆H₁₃) enhances flexibility and lipophilicity compared to the rigid cyclohexyl group .
- Aromatic vs. Aliphatic Substituents : The 3-furyl and 3-nitrophenyl groups introduce aromaticity, enabling π-π interactions in drug-receptor binding. The nitro group further adds electron-withdrawing effects, altering reactivity .
Physicochemical Properties
Notable Trends:
- Hydrophobicity increases with longer alkyl chains (hexyl > cyclohexyl > methyl).
- Electron-withdrawing groups (e.g., nitro) lower pKa, enhancing acidity and aqueous solubility at physiological pH .
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid, often abbreviated as Boc-hexyl-Ala, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a hexyl side chain. Its molecular formula is , and it is characterized by significant stability due to the Boc group, which protects the amine from unwanted reactions during synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 124072-61-3 |
| Boiling Point | Not available |
Synthesis
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves several steps:
- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Formation of the Amide Bond : The protected amino acid is reacted with hexylamine to form the desired amide bond.
- Deprotection : Finally, the Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), yielding the target compound.
This multi-step process allows for the selective introduction of functional groups while maintaining structural integrity.
The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid is largely attributed to its ability to interact with various biological targets, particularly in peptide synthesis and drug development. The Boc group facilitates the stepwise construction of peptides, allowing for specific modifications that can enhance biological activity.
Case Studies and Research Findings
- Peptide Synthesis : The compound has been employed in peptide synthesis due to its role as a protected amino acid derivative. Research indicates that Boc-hexyl-Ala can be utilized to construct peptides with enhanced stability and bioactivity .
- Pharmacological Potential : A study examining structure-activity relationships (SAR) highlighted that modifications to the hexyl chain could influence receptor binding and biological efficacy . The presence of a hydrophobic hexyl group may enhance membrane permeability, potentially leading to increased bioavailability.
- Therapeutic Applications : Preliminary investigations suggest that derivatives of 3-{(Tert-butoxy)carbonylamino}propanoic acid may exhibit anti-inflammatory properties, making them candidates for further pharmaceutical development .
Comparative Analysis with Related Compounds
The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be compared to similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Contains a methyl group; different pharmacokinetics | Moderate activity |
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Benzyl substituent; altered receptor interaction profile | Increased receptor affinity |
| (S)-3-{(tert-Butoxy)carbonylamino}propanoic acid | Chlorophenyl group; potential for unique interactions | High potency against specific targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
